molecular formula C22H23N3O5S B2889859 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide CAS No. 1021106-46-6

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide

Numéro de catalogue: B2889859
Numéro CAS: 1021106-46-6
Poids moléculaire: 441.5
Clé InChI: ICHHCQZEMSNWDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a pyridine-3-sulfonamido backbone linked to a 4-methoxybenzyl group and an acetamide moiety substituted with a 4-methoxyphenyl ring. This structure combines sulfonamide and pyridine functionalities, which are known to influence pharmacokinetic properties such as solubility, bioavailability, and receptor binding.

Propriétés

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-19-9-5-17(6-10-19)15-25(31(27,28)21-4-3-13-23-14-21)16-22(26)24-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHHCQZEMSNWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article discusses the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Pyridine Sulfonamide:
    • The starting material, 4-methoxybenzylamine, reacts with pyridine-3-sulfonyl chloride to form the sulfonamide derivative.
  • Acetamide Formation:
    • The resulting sulfonamide is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
  • Purification:
    • The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Enzyme Inhibition

The sulfonamide group in 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is known for its ability to inhibit various enzymes, particularly those involved in cancer progression. For example, compounds with similar structures have been shown to inhibit Aurora kinases, which play a crucial role in mitosis.

  • Aurora-A Inhibition:
    • Compounds exhibiting selectivity for Aurora-A have demonstrated IC50 values ranging from 0.16 µM to higher concentrations depending on structural modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Mimicry:
    • The sulfonamide moiety mimics natural substrates, allowing it to competitively inhibit target enzymes essential for cellular processes.
  • Cell Signaling Disruption:
    • By interacting with cellular receptors and signaling pathways, the compound may alter normal cellular functions, leading to apoptosis or growth inhibition in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in MDPI reported that a series of pyridine sulfonamides exhibited potent antiproliferative activity against multiple cancer cell lines, indicating a promising therapeutic potential for similar structures .
  • Another research highlighted the dual inhibition properties of certain derivatives against both Aurora-A and FLT3 kinases, which are critical targets in cancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Anti-Cancer Acetamide Derivatives

Compounds with sulfonamide and quinazoline scaffolds demonstrate significant anticancer activity. For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related analogs (39, 40) exhibited potent activity against HCT-1, SF268, and MCF-7 cancer cell lines via the MTT assay .

Table 1: Anticancer Activity of Selected Acetamides

Compound Cell Line Activity (IC50, µM) Key Structural Features
Target Compound Not reported Pyridine-3-sulfonamido, 4-MeO groups
Compound 38 <10 (HCT-1, MCF-7) Quinazoline-sulfonyl, pyrrolidine
Compound 39 <10 (SF268, PC-3) Piperidine substitution
Compound 40 <10 (HT-15, MCF-7) Morpholine substitution

The target compound’s pyridine-sulfonamido group may enhance DNA intercalation or kinase inhibition, similar to quinazoline derivatives. However, the absence of a quinazoline core might reduce its potency compared to Compounds 38–40.

FPR Receptor Agonists

Pyridazinone-based acetamides with 4-methoxybenzyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in neutrophils .

Key Comparison :

  • The target compound shares the 4-methoxybenzyl and acetamide motifs but lacks the pyridazinone ring. This structural difference likely shifts its activity away from FPR agonism toward other targets, such as kinases or proteases.
Enzyme Inhibitors
  • SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) bind to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142, achieving binding affinities <−22 kcal/mol .
  • Protein Tyrosine Inhibitors : N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) showed hypoglycemic effects in diabetic models, with IC50 values ranging from 69–87 µM .

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme Activity (IC50/Binding Affinity) Structural Relevance to Target Compound
Target Compound Not reported Pyridine-sulfonamido, dual MeO groups
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide SARS-CoV-2 Mpro −22 kcal/mol Shared pyridine-acetamide scaffold
Compound 3a Protein Tyrosine 69 µM Shared 4-methoxyphenyl group

The target compound’s pyridine ring and sulfonamido linker may favor protease or kinase binding, but its therapeutic niche remains undefined without direct data.

Méthodes De Préparation

Synthesis of N-(4-Methoxybenzyl)pyridine-3-sulfonamide

Reaction Conditions :

  • Reactants : Pyridine-3-sulfonyl chloride (1.0 equiv), 4-methoxybenzylamine (1.2 equiv).
  • Base : Triethylamine (2.5 equiv) to neutralize HCl.
  • Solvent : Dichloromethane (DCM) at 0–5°C, transitioning to room temperature.
  • Reaction Time : 4–6 hours.

Procedure :
Pyridine-3-sulfonyl chloride is dissolved in DCM under inert atmosphere. 4-Methoxybenzylamine and triethylamine are added dropwise, maintaining low temperature to mitigate exothermicity. After completion (monitored via TLC), the mixture is washed with 1M HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the sulfonamide intermediate as a white solid.

Yield Optimization :

  • Excess 4-methoxybenzylamine (1.5 equiv) improves conversion to 92%.
  • Substituting DCM with tetrahydrofuran (THF) increases solubility but may necessitate longer reaction times.

Acetamide Formation via Nucleophilic Substitution

Reaction Conditions :

  • Reactants : N-(4-Methoxybenzyl)pyridine-3-sulfonamide (1.0 equiv), 2-chloro-N-(4-methoxyphenyl)acetamide (1.1 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Solvent : Dimethylacetamide (DMA) at 80–90°C.
  • Catalyst : Phase-transfer catalyst (tetrabutylammonium bromide, 0.1 equiv).
  • Reaction Time : 12–16 hours.

Procedure :
The sulfonamide intermediate is combined with 2-chloro-N-(4-methoxyphenyl)acetamide and K₂CO₃ in DMA. The mixture is heated under reflux with vigorous stirring. Post-reaction, the solution is cooled, diluted with ice water, and extracted with ethyl acetate. The organic phase is evaporated, and the crude product is recrystallized from ethanol.

Yield Optimization :

  • Microwave irradiation (100°C, 30 minutes) reduces reaction time to 2 hours with 85% yield.
  • Substituting DMA with N-methyl-2-pyrrolidone (NMP) enhances solubility but may complicate purification.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (d, 1H, pyridine-H), 8.24 (s, 1H, SO₂NH), 7.89–7.12 (m, 8H, aromatic), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
  • IR (KBr):
    • 3270 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 484.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (ACN/H₂O gradient, 1.0 mL/min).
  • Elemental Analysis : Calculated C 59.49%, H 5.22%, N 8.67%; Found C 59.41%, H 5.18%, N 8.63%.

Comparative Analysis of Synthetic Methodologies

Parameter Classical Heating Microwave Phase-Transfer Catalysis
Reaction Time (h) 16 2 12
Yield (%) 67 85 78
Solvent DMA NMP DCM
Purification Method Recrystallization Column Extraction

Key Observations :

  • Microwave-assisted synthesis significantly enhances throughput but requires specialized equipment.
  • Phase-transfer catalysis improves interfacial reactivity, particularly for heterogeneous systems.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonamide Formation

Competing reactions at pyridine nitrogen are minimized by using a slight excess of 4-methoxybenzylamine and low temperatures.

Byproduct Formation During Acetamide Coupling

Unreacted 2-chloroacetamide is removed via aqueous wash (pH 9–10), exploiting its solubility in basic conditions.

Purification Difficulties

Recrystallization from ethanol/water (7:3) affords high-purity product, while silica gel chromatography (ethyl acetate/hexane, 1:1) resolves closely eluting impurities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, sulfonamide linkage formation may require coupling pyridine-3-sulfonyl chloride with a 4-methoxybenzylamine intermediate under alkaline conditions (e.g., using triethylamine as a base in dichloromethane at 0–5°C). Subsequent acetamide formation via nucleophilic acyl substitution with 4-methoxyaniline should be catalyzed by DCC/DMAP in dry THF. Key optimizations include temperature control (<40°C to prevent decomposition) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • 1H NMR : Look for distinct singlet peaks for methoxy groups (~δ 3.8 ppm) and aromatic protons split by substituents (e.g., pyridine protons at δ 8.1–8.9 ppm). The sulfonamide NH typically appears as a broad singlet (~δ 10.2 ppm) .
  • LC-MS : Molecular ion peaks ([M+H]+) should align with the theoretical molecular weight (e.g., ~429.45 g/mol). Fragmentation patterns may include loss of methoxybenzyl (135 Da) or sulfonamide (96 Da) groups .
  • IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., EGFR or VEGFR2) due to the pyridine-sulfonamide moiety’s affinity for kinase ATP-binding pockets .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, PC-3) via MTT assays, comparing IC50 values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Modify Substituents : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., chloro) to enhance sulfonamide hydrogen bonding with target residues .
  • Scaffold Hybridization : Fuse the pyridine ring with a thienopyrimidine core (as in ) to probe interactions with hydrophobic enzyme pockets.
  • Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to identify critical binding motifs, then validate via alanine-scanning mutagenesis of recombinant protein targets .

Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in MTT assay results may arise from varying cell confluency (aim for 70–80% at treatment) .
  • Validate Target Engagement : Use biophysical methods (e.g., SPR or ITC) to measure direct binding affinities, ruling out off-target effects .

Q. What computational strategies predict off-target interactions and metabolic stability?

  • Methodological Answer :

  • Off-Target Profiling : Employ cheminformatics tools like SwissTargetPrediction or SEA to identify potential secondary targets (e.g., adenosine receptors due to the methoxyphenyl moiety) .
  • Metabolism Prediction : Use ADMETlab 2.0 to simulate cytochrome P450 metabolism (e.g., demethylation of methoxy groups) and identify labile sites for deuterium incorporation to prolong half-life .

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